molecular formula C12H15N3O3 B1492283 3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid CAS No. 2097966-07-7

3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid

Cat. No. B1492283
CAS RN: 2097966-07-7
M. Wt: 249.27 g/mol
InChI Key: AOIOQTWRANVSJI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C21H23N5O4 . It has an average mass of 409.438 Da and a monoisotopic mass of 409.175018 Da . The structure includes an oxazole ring, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 626.9±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C . It also has a molar refractivity of 110.8±0.5 cm3, a polar surface area of 105 Å2, and a molar volume of 298.4±7.0 cm3 .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

The oxazole ring present in the compound is known for its antimicrobial properties. Researchers have synthesized various oxazole derivatives to screen them for antimicrobial activity. The substitution pattern on the oxazole ring plays a crucial role in determining the efficacy of these compounds against a range of microbial pathogens .

Cancer Research: Anticancer Compounds

Oxazole derivatives, including those with a structure similar to the compound , have been investigated for their anticancer potential. They are often evaluated for their ability to inhibit the growth of cancer cells in vitro and in vivo, with some compounds showing promise as chemotherapeutic agents .

Neuropharmacology: Anticonvulsant Potential

Oxazole derivatives have been studied for their anticonvulsant potential. Compounds with an oxazole moiety have shown affinity at adenosine receptors, which are implicated in the modulation of neuronal excitability and seizure activity .

Anti-Inflammatory Applications

The anti-inflammatory properties of oxazole derivatives make them candidates for the development of new anti-inflammatory drugs. Their mechanism of action often involves the inhibition of cyclooxygenase enzymes, which are key players in the inflammatory process .

Metabolic Disorders: Antidiabetic and Antiobesity

Oxazole compounds have been explored for their therapeutic potential in treating metabolic disorders such as diabetes and obesity. These compounds can act as agonists or antagonists of various receptors involved in glucose and lipid metabolism .

Antioxidant Properties

The presence of oxazole derivatives in antioxidants has been noted, with some compounds exhibiting the ability to neutralize free radicals and reduce oxidative stress, which is a contributing factor in many chronic diseases .

Material Science: Polymer Synthesis

The unique chemical structure of oxazole derivatives, including the presence of reactive functional groups, makes them suitable for applications in material science, particularly in the synthesis of novel polymers with specific properties.

Drug Development: Tyrosine Kinase Inhibitors

Some oxazole derivatives have been identified as potent tyrosine kinase inhibitors, which are important in the development of targeted therapies for various diseases, including cancer. The compound could serve as a scaffold for the development of new inhibitors .

Future Directions

Oxazole derivatives have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules, and their utility as intermediates for the synthesis of new chemical entities has been increasing . Therefore, the future research directions might involve synthesizing various derivatives of this compound and screening them for various biological activities.

properties

IUPAC Name

3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-8-11(9(2)18-14-8)7-15-6-10(5-13-15)3-4-12(16)17/h5-6H,3-4,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIOQTWRANVSJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C=C(C=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid
Reactant of Route 2
3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid
Reactant of Route 3
3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid
Reactant of Route 4
3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid
Reactant of Route 5
3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid
Reactant of Route 6
3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid

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